molecular formula C12H24N2O2 B2736520 tert-butyl N-(azocan-3-yl)carbamate CAS No. 2044871-25-0

tert-butyl N-(azocan-3-yl)carbamate

Cat. No.: B2736520
CAS No.: 2044871-25-0
M. Wt: 228.336
InChI Key: AIZRNHMCUHRBJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Chemistry: tert-Butyl N-(azocan-3-yl)carbamate is used as a protecting group for amines in organic synthesis. It helps in the selective protection and deprotection of amine groups during multi-step synthesis .

Biology: In biological research, the compound is used to study enzyme-catalyzed reactions involving carbamates. It serves as a model compound to understand the mechanism of enzyme inhibition by carbamates .

Medicine: It is used as an intermediate in the synthesis of pharmaceutical compounds .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and polymers. It is also used in the formulation of coatings and adhesives .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(azocan-3-yl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-butyl N-(azocan-3-yl)carbamate involves the formation of a covalent bond with the active site of enzymes. This covalent modification leads to the inhibition of enzyme activity. The compound targets specific amino acid residues in the enzyme’s active site, leading to the formation of a stable carbamate-enzyme complex .

Comparison with Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl N-(cyclohexyl)carbamate
  • tert-Butyl N-(piperidin-1-yl)carbamate

Comparison: tert-Butyl N-(azocan-3-yl)carbamate is unique due to its azocane ring structure, which imparts distinct chemical properties compared to other carbamates. The azocane ring provides steric hindrance, affecting the reactivity and stability of the compound . This uniqueness makes it valuable in specific synthetic applications where other carbamates may not be suitable .

Properties

IUPAC Name

tert-butyl N-(azocan-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-10-7-5-4-6-8-13-9-10/h10,13H,4-9H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIZRNHMCUHRBJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.